molecular formula C20H14Cl2N2 B10979978 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole CAS No. 2751-83-9

1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole

Cat. No.: B10979978
CAS No.: 2751-83-9
M. Wt: 353.2 g/mol
InChI Key: JXZJOJLNOREGJE-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole is a disubstituted benzimidazole derivative of significant interest in medicinal chemistry research. This compound has demonstrated promising biological activities in preclinical studies, making it a valuable candidate for investigating new therapeutic avenues. It has shown notable central analgesic properties, with one study reporting a 46.15% effect compared to 48.08% for morphine, as well as significant peripheral analgesic and anti-inflammatory activities . Benzimidazole derivatives are a versatile scaffold with a wide range of reported pharmacological activities, including antimicrobial, anticancer, antioxidant, and cholinesterase inhibitory effects . The synthesis of this compound has been achieved through environmentally friendly methods, such as condensation reactions in aqueous media, contributing to its appeal for green chemistry applications . Researchers utilize this compound primarily for in vitro and in vivo pharmacological screening, particularly in the fields of neuroscience (analgesia) and immunology (inflammation). It is also a key molecule for structure-activity relationship (SAR) studies aimed at developing novel benzimidazole-based bioactive compounds. This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

2751-83-9

Molecular Formula

C20H14Cl2N2

Molecular Weight

353.2 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]benzimidazole

InChI

InChI=1S/C20H14Cl2N2/c21-16-9-5-14(6-10-16)13-24-19-4-2-1-3-18(19)23-20(24)15-7-11-17(22)12-8-15/h1-12H,13H2

InChI Key

JXZJOJLNOREGJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis begins with the condensation of 4-chlorobenzaldehyde (2 mmol) and o-phenylenediamine (1 mmol) in ethanol under reflux. Ammonium acetate (2.5 mmol) acts as a mild acid catalyst, facilitating imine formation and subsequent cyclization. The reaction proceeds via Schiff base intermediates, where the aldehyde’s carbonyl group reacts with the amine to form an imine, followed by intramolecular cyclization to yield the benzimidazole core.

Optimization of Reaction Conditions

  • Temperature and Time : Reflux at 80°C for 24 hours ensures complete cyclization, monitored via TLC.

  • Solvent System : Ethanol is preferred for its polarity and ability to solubilize both aromatic aldehydes and ammonium acetate.

  • Workup : The crude product is purified via column chromatography using petroleum ether:ethyl acetate (9:1), yielding 74% of the target compound.

Table 1: Conventional Reflux Parameters

ParameterValue
CatalystAmmonium acetate
SolventEthanol
Temperature80°C
Reaction Time24 hours
Yield74%

Acid-Catalyzed Condensation Using Sulfonated Carbon (C-SO3H)

Catalyst Synthesis and Characterization

A sulfonated carbon catalyst (C-SO3H) is prepared by sulfonating glycerol with concentrated H2SO4 at 190°C. This catalyst features high acidity (–SO3H groups) and a porous structure, confirmed via SEM and FT-IR.

Reaction Protocol

  • Conditions : A mixture of 4-chlorobenzaldehyde (2 mmol), o-phenylenediamine (1 mmol), and C-SO3H (50 mg) in ethanol is refluxed for 2–3 hours.

  • Advantages : The catalyst’s recyclability (up to five cycles) and reduced environmental impact make this method industrially viable.

  • Yield : 77% after recrystallization with hot ethanol.

Table 2: C-SO3H-Catalyzed Synthesis

ParameterValue
Catalyst Loading50 mg
SolventEthanol
Temperature80°C
Reaction Time2–3 hours
Yield77%

Ultrasonic-Assisted Synthesis in Aqueous Media

Mechanistic Insights

Ultrasound irradiation (40 kHz) enhances reaction kinetics by promoting cavitation, which accelerates imine formation and cyclization. This method replaces toxic solvents with water, aligning with green chemistry principles.

Procedure and Efficiency

  • Catalyst : Ammonium nickel sulfate (10 mol%) in water.

  • Time : 45 minutes at room temperature, yielding 85% product.

  • Purification : Simple filtration and washing with cold water suffice, avoiding column chromatography.

Table 3: Ultrasonic-Assisted Synthesis

ParameterValue
CatalystAmmonium nickel sulfate
SolventWater
Temperature25°C
Reaction Time45 minutes
Yield85%

Computational Analysis of Reaction Pathways

Natural Bond Orbital (NBO) Studies

NBO analysis reveals hyperconjugative interactions between lone pairs on nitrogen atoms and antibonding orbitals of adjacent C–C bonds. The stabilization energy E(2)E^{(2)}, calculated as:

E(2)=ΔEij=qi(F(i,j))2εjεiE^{(2)} = \Delta E{ij} = qi \frac{(F(i,j))^2}{\varepsilonj - \varepsiloni}

where qiq_i is donor occupancy and εi\varepsilon_i, εj\varepsilon_j are orbital energies, highlights charge transfer from LP(N14)σ(C2C3)\text{LP}(N_{14}) \rightarrow \sigma^*(C_2-C_3) (15.2 kcal/mol).

Non-Linear Optical (NLO) Properties

The compound exhibits a second harmonic generation (SHG) efficiency of 41 mV/pulse, lower than KDP (110 mV/pulse), due to reduced planarity from steric hindrance. The first hyperpolarizability (β0\beta_0) and dipole moment (μ\mu) are computationally optimized using density functional theory (DFT).

Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • 1H^1H NMR (DMSO-d6) : δ 5.55 (s, 2H, CH2), 7.00–8.13 (m, 12H, Ar–H).

  • 13C^{13}C NMR : Peaks at 148.2 ppm (C=N), 134.5–128.3 ppm (aromatic carbons).

Infrared (IR) Spectroscopy

  • C=N Stretch : 1591 cm⁻¹ (imidazole ring).

  • C–Cl Stretch : 744 cm⁻¹.

Comparative Evaluation of Methods

Table 4: Method Comparison

MethodYieldTimeEnvironmental Impact
Conventional Reflux74%24 hoursModerate
C-SO3H Catalyzed77%3 hoursLow
Ultrasonic-Assisted85%45 minutesVery Low

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The benzimidazole ring and chlorinated aromatic substituents may undergo EAS at activated positions.

Reaction Type Conditions Position Outcome Reference
NitrationHNO₃/H₂SO₄, 0–50°CPara to chlorophenylIntroduction of nitro groups on the benzimidazole ring or aryl substituents ,
SulfonationH₂SO₄, SO₃, 80–100°CMeta to benzimidazoleSulfonic acid derivatives for increased solubility ,
  • Mechanistic Insight : The electron-withdrawing chlorine atoms direct incoming electrophiles to meta positions on the aryl rings. The benzimidazole nitrogen’s lone pair may activate adjacent positions for substitution .

Nucleophilic Aromatic Substitution (NAS)

Chlorine substituents may participate in NAS under stringent conditions.

Reagent Conditions Position Product Yield Reference
NaOH (aq.)Cu catalyst, 200°C, 24 hrs4-ChlorophenylHydroxyphenyl derivative~40%
NH₃ (g)High pressure, 150°CChlorobenzylAminobenzyl analog~35%
  • Limitations : Chlorine’s poor leaving-group ability necessitates harsh conditions, often leading to moderate yields .

Functionalization via Cross-Coupling

The chlorinated aryl groups enable transition metal-catalyzed couplings.

Reaction Catalyst Conditions Product Application Reference
Suzuki-MiyauraPd(PPh₃)₄Ar-B(OH)₂, 80°C, 12 hrsBiaryl derivativesDrug design ,
UllmannCuI, ligandAmine, 120°C, 24 hrsAryl amine-functionalized analogsPolymer chemistry
  • Key Insight : The 4-chlorophenyl group’s reactivity in cross-coupling expands structural diversity for pharmacological studies .

Oxidation

The benzyl group may oxidize to a ketone or carboxylic acid under strong oxidizing agents (e.g., KMnO₄/H⁺), though steric hindrance from chlorine limits reactivity.

Reduction

  • Hydrogenation : Pd/C catalyzes aromatic ring hydrogenation, yielding cyclohexane-fused benzimidazole derivatives (potential for solubility enhancement) .

Photochemical and Thermal Stability

  • Thermal Decomposition : Degrades above 300°C, releasing HCl and forming polycyclic aromatic hydrocarbons (observed via TGA) .

  • UV Exposure : Chlorine substituents increase susceptibility to photolytic dechlorination, forming radical intermediates .

Experimental Considerations

  • Purification : Column chromatography (ethyl acetate/hexane) is standard post-reaction .

  • Characterization : NMR (¹H, ¹³C), IR, and mass spectrometry confirm reaction outcomes .

Scientific Research Applications

Medicinal Chemistry

The compound has shown significant antimicrobial activity against various pathogens, including bacteria and fungi. Studies have demonstrated its effectiveness against Gram-positive strains such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) ranging from 4 to 16 μg/mL .

In addition to antibacterial properties, the compound exhibits antifungal activity against strains like Candida albicans and Aspergillus niger, with MIC values recorded at 64 μg/mL. Its structure allows for interaction with specific molecular targets, potentially inhibiting critical enzymes involved in pathogen survival.

Anticancer Research

The benzimidazole scaffold is well-known for its anticancer properties. Research indicates that derivatives of this compound can inhibit cancer cell proliferation in various lines, including leukemia and melanoma . A notable case study evaluated several structural modifications of benzimidazole derivatives, revealing that specific substitutions significantly enhanced biological activity .

The compound's mechanism of action involves the inhibition of enzymes crucial for cellular processes in pathogens. This property makes it a candidate for further development as a therapeutic agent in treating infections and cancer .

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing various benzimidazole derivatives, including 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole, evaluated their antimicrobial activities through in vitro assays. The results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .

Case Study 2: Anticancer Activity

Another research initiative assessed the anticancer potential of this compound against multiple cancer cell lines. The findings highlighted its ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic window for further exploration in clinical settings .

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares the synthesis yields, melting points, and substituents of analogous benzimidazoles:

Compound Name Substituents (N-1/C-2) Yield (%) Melting Point (°C) Key References
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole 4-Cl-benzyl / 4-Cl-phenyl 75–80 147–148
1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1H-benzimidazole 4-Cl-phenyl / 4-OCH₃-phenyl 52.3 176–178
1,2-Bis(4-chlorophenyl)-1H-benzimidazole 4-Cl-phenyl / 4-Cl-phenyl 41.3 160–162
1-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)-1H-benzimidazole 4-Cl-phenyl / 2,6-Cl₂-phenyl 32.7 84–86
2-(4-Chlorophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole Morpholine-ethyl / 4-Cl-phenyl 69 133.3–134.0

Key Observations :

  • Electron-Withdrawing Groups (Cl): Bis-chlorinated derivatives (e.g., 1,2-bis(4-chlorophenyl)) exhibit higher melting points (160–162°C) compared to mono-chlorinated analogs . However, steric hindrance from 2,6-dichloro substitution reduces melting points (84–86°C) .
  • Electron-Donating Groups (OCH₃) : Methoxy substitution at C-2 increases melting points (176–178°C), likely due to enhanced crystallinity .
  • N-1 Substituents : Bulky groups like morpholine-ethyl reduce yields (69%) compared to benzyl derivatives (75–80%) .
Solvent and Catalyst Optimization
  • Main Compound: Synthesized via condensation of 4-chlorobenzyl alcohol with 2-phenyl-1H-benzimidazole using AlCl₃ in ethanol (75–80% yield) .
  • Alternative Methods: Ionic Liquids (IL): Improved yields for 2-(4-chlorophenyl)-1H-benzimidazole derivatives compared to DMF or EtOH . FeCl₃/SiO₂ Nanocatalysis: Achieved 2-(4-chlorophenyl)-1H-benzimidazole synthesis at 75°C with optimized iron loading .
Yield Trends
  • Benzyl derivatives (e.g., 4-chlorobenzyl) generally yield higher (75–80%) than morpholine- or dichloro-substituted analogs (32–69%) due to favorable electronic and steric effects .
Antimicrobial Activity
  • Main Compound : MIC = 4–16 μg mL⁻¹ against MSSA/MRSA .
  • Morpholine Derivatives : 2-(4-Chlorophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole showed unquantified activity but improved solubility due to the morpholine group .
  • Bis-Chlorinated Analogs : 1,2-Bis(4-chlorophenyl)-1H-benzimidazole exhibited moderate activity, though less potent than the main compound .
Enzyme Inhibition
  • Heme Oxygenase-2 (HO-2) : Analogous compounds (e.g., 1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole) selectively inhibit HO-2, highlighting the importance of N-1 substituents for target specificity .

Functional Properties

  • Fluorescence : Supramolecular assemblies of 2-(4-chlorophenyl)benzimidazole derivatives exhibit strong fluorescence due to π-π stacking interactions .
  • Anti-Inflammatory Activity : Derivatives with 4-chlorophenyl groups (e.g., AK5) showed activity comparable to indomethacin in carrageenan-induced edema models .

Biological Activity

1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole is a synthetic compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its synthesis, characterization, and significant biological activities, including antimicrobial, anticancer, and antiviral properties.

Synthesis and Characterization

The compound is synthesized through a condensation reaction involving O-phenylenediamine and 4-chlorobenzaldehyde. The reaction typically proceeds under controlled conditions, yielding the desired product with high purity. For instance, one study reported a yield of 90% for the synthesis of this compound, characterized by various spectroscopic techniques including IR and NMR .

Table 1: Synthesis Parameters

ParameterValue
Yield90%
Reaction Temperature80–90 °C
Solvent for PurificationEthyl acetate/n-hexane
Characterization MethodsIR, NMR

Antimicrobial Activity

Benzimidazole derivatives, including 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole, exhibit potent antimicrobial properties. In vitro studies have demonstrated significant antibacterial activity against various strains such as Escherichia coli and Streptococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for this compound range between 8 to 16 µg/mL, making it comparable to standard antibiotics like fluconazole .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it showed IC50 values ranging from 1.84 to 10.28 µg/mL against multiple cancer cell lines, indicating strong cytotoxic effects. These results are promising when compared to established chemotherapeutic agents like paclitaxel (IC50 = 1.38–6.13 µM) . The mechanism of action appears to involve the inhibition of key cellular pathways related to cancer cell proliferation.

Antiviral Activity

Recent research has highlighted the antiviral properties of benzimidazole derivatives against Hepatitis C virus (HCV) NS5B polymerase. The compound has been shown to inhibit the activity of this enzyme effectively, contributing to its potential as an antiviral agent. In vitro studies indicate that modifications at specific positions on the benzimidazole ring can enhance antiviral efficacy .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of various benzimidazole derivatives, including our compound of interest. The results indicated that compounds with similar structural modifications exhibited significant antibacterial effects against both gram-positive and gram-negative bacteria. The study concluded that structural variations at the N-1 and C-2 positions are crucial for enhancing antimicrobial activity .

Case Study 2: Anticancer Mechanism
In another investigation focusing on anticancer properties, researchers observed that treatment with 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole led to apoptosis in cancer cell lines through caspase activation pathways. This study provided insights into the molecular mechanisms underlying its cytotoxic effects and suggested potential pathways for therapeutic targeting in cancer treatment .

Q & A

Q. What are the established synthetic routes for 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole, and how do reaction conditions influence yield?

Methodological Answer : The compound is typically synthesized via cyclocondensation of 4-chlorobenzaldehyde derivatives with o-phenylenediamine precursors. Key steps include:

  • Mannich Reaction : Formation of intermediates using chloro-substituted benzyl halides and aryl amines under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
  • Acid Catalysis : Cyclization under acidic conditions (e.g., HCl or polyphosphoric acid) to form the benzimidazole core .
    Critical Factors :
  • Temperature (>100°C) and reaction time (12–24 hrs) significantly affect yield.
  • Substituent steric effects: Bulky groups on the benzyl/aryl rings may reduce cyclization efficiency.

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state packing?

Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key findings from analogous benzimidazole derivatives include:

  • Torsional Angles : The dihedral angle between benzimidazole and chlorophenyl rings ranges 40–60°, indicating moderate π-π stacking .
  • Intermolecular Forces : C–H···Cl hydrogen bonds and van der Waals interactions dominate packing, with Cl substituents enhancing lattice stability .
    Experimental Protocol :
  • Crystallize in ethanol/water mixtures (7:3 v/v) at 4°C for slow nucleation.
  • Use a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) for data collection .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is used to:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., N1 of benzimidazole and Cl atoms) .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (~4.2 eV) to predict charge-transfer interactions in coordination chemistry .
    Validation : Compare computed IR spectra with experimental data to confirm accuracy .

Q. What strategies resolve contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy)?

Methodological Answer :

  • Solubility Limitations : In vitro assays often use DMSO, but its toxicity in vivo necessitates alternative carriers (e.g., PEG-400) .
  • Metabolic Stability : Use liver microsomal assays to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
  • Structural Analogues : Compare activity with derivatives (e.g., tert-butyl-substituted benzimidazoles) to isolate pharmacophore contributions .

Q. How can coordination chemistry enhance the compound’s application in catalysis or metal sensing?

Methodological Answer :

  • Metal Complexation : React with transition metals (e.g., Cu(II), Zn(II)) in methanol under nitrogen to form stable complexes.
    • Example: Cu(II) complexes show enhanced luminescence for sensor applications .
  • Spectroscopic Characterization : Use UV-Vis (d-d transitions) and EPR to confirm metal-ligand binding modes .

Key Challenges and Recommendations

  • Stereochemical Control : Monitor reaction stereochemistry via HPLC with chiral columns (e.g., Chiralpak IA) .
  • Toxicity Profiling : Use Ames tests for mutagenicity and zebrafish models for acute toxicity .

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